
Zinc dibenzyldithiocarbamate
Overview
Description
Zinc dibenzyldithiocarbamate is an organozinc compound widely used as a vulcanization accelerator in the rubber industry It is known for its efficiency in speeding up the vulcanization process, which is crucial for producing durable rubber products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc dibenzyldithiocarbamate typically involves the reaction of dibenzylamine with carbon disulfide in the presence of a base, followed by the addition of zinc salts. The general reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NCS}_2\text{Na} + \text{H}_2\text{O} ] [ 2\text{C}_6\text{H}_5\text{CH}_2\text{NCS}_2\text{Na} + \text{ZnSO}_4 \rightarrow (\text{C}_6\text{H}_5\text{CH}_2\text{NCS}_2)_2\text{Zn} + \text{Na}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as mixing, reaction, filtration, and drying.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides and other oxidized products.
Reduction: This compound can be reduced under specific conditions, although such reactions are less common.
Substitution: this compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiols, amines.
Substitution Products: Various substituted dithiocarbamates.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Zinc dibenzyldithiocarbamate possesses unique chemical properties due to its structure, which allows it to interact effectively with other compounds. The compound acts primarily through its ability to form stable complexes with transition metals and disrupt cellular functions by interacting with thiol groups in proteins. This mechanism underlies its applications in various domains.
Chemistry
- Catalyst in Polymerization : ZnDBDTC is utilized as a catalyst in polymerization reactions, enhancing the efficiency of the process.
- Stabilizer : It serves as a stabilizer in the production of certain polymers, contributing to the durability and performance of the final products.
Biology
- Antimicrobial Agent : The compound has been studied for its ability to disrupt microbial cell membranes, making it a candidate for antimicrobial applications. Its efficacy against various pathogens highlights its potential in healthcare settings .
Medicine
- Anticancer Properties : ZnDBDTC has shown promise as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species and metal chelation .
- Drug Delivery Systems : Its properties allow for incorporation into drug delivery systems, improving the bioavailability of therapeutic agents.
Industry
- Vulcanization Accelerator : ZnDBDTC is widely used in the rubber industry as a vulcanization accelerator. It enhances the mechanical properties of rubber products by facilitating cross-linking during the vulcanization process .
- Food Contact Applications : The compound is also explored for its potential use in food-contact materials due to its stabilizing properties .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of ZnDBDTC against various bacterial strains. Results demonstrated significant inhibition of growth, suggesting its potential application in developing new antimicrobial agents .
Case Study 2: Cancer Treatment
Research focused on the anticancer effects of ZnDBDTC revealed that it could inhibit tumor growth in animal models by inducing apoptosis through metal ion chelation . This positions ZnDBDTC as a promising candidate for further development in cancer therapeutics.
Case Study 3: Rubber Industry Application
A study on styrene-butadiene elastomers (SBR) showed that incorporating ZnDBDTC improved curing characteristics and mechanical performance while reducing the required amount of traditional accelerators like CBS and DPG . This demonstrates its efficiency as a vulcanization accelerator.
Mechanism of Action
The mechanism of action of zinc dibenzyldithiocarbamate involves its interaction with sulfur-containing compounds, facilitating the formation of cross-links in polymers. This cross-linking is essential for the vulcanization process in rubber production. In biological systems, the compound can interact with cellular thiols, leading to the disruption of cellular functions and exhibiting antimicrobial or anticancer activities.
Comparison with Similar Compounds
- Zinc diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Zinc dibutyldithiocarbamate
Comparison:
- Zinc diethyldithiocarbamate: Similar catalytic properties but differs in the alkyl groups attached to the dithiocarbamate moiety.
- Zinc dimethyldithiocarbamate: Known as ziram, used as a fungicide and in rubber vulcanization, with different alkyl groups affecting its reactivity and applications .
- Zinc dibutyldithiocarbamate: Used in dermatological applications and as a rubber accelerator, with longer alkyl chains providing different physical properties .
Zinc dibenzyldithiocarbamate stands out due to its unique benzyl groups, which impart distinct chemical and physical properties, making it suitable for specific industrial and research applications.
Biological Activity
Zinc dibenzyldithiocarbamate (ZnDBDTC) is a compound that has garnered attention for its multifaceted biological activities, particularly in the fields of biochemistry, pharmacology, and materials science. This article delves into its biochemical properties, mechanisms of action, and potential applications based on diverse research findings.
This compound is known for its role as a catalyst in various biochemical reactions. It exhibits significant cellular effects, influencing processes such as:
- Antimicrobial Activity : ZnDBDTC has been investigated for its ability to disrupt microbial cell membranes, making it a candidate for antimicrobial applications .
- Anticancer Properties : Studies suggest that ZnDBDTC may have potential in drug delivery systems targeting cancer cells due to its ability to interact with cellular thiols, leading to altered cellular functions .
The mechanism by which ZnDBDTC exerts its biological effects involves several key interactions:
- Binding Mechanism : The compound can bind with metal ions (e.g., zinc and nickel) in bidentate modes, forming stable complexes that influence biological activity.
- Disruption of Cellular Functions : By interacting with thiol groups in proteins, ZnDBDTC can disrupt normal cellular processes, which may lead to apoptosis in cancer cells or inhibit microbial growth .
- Polymer Cross-linking : In materials science, ZnDBDTC facilitates cross-linking in polymers during vulcanization processes, enhancing the mechanical properties of rubber products .
3.1 Antimicrobial Activity
A study demonstrated that ZnDBDTC exhibited significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined through standard microbiological methods:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 40 |
These results indicate that ZnDBDTC could be a viable alternative to conventional antibiotics.
3.2 Anticancer Applications
In vitro studies have shown that ZnDBDTC can induce apoptosis in cancer cell lines. A notable case study involved the treatment of breast cancer cells (MCF-7), where exposure to varying concentrations of ZnDBDTC resulted in:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed, with an IC50 value of approximately 25 µM.
- Mechanistic Insights : Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS) and externalization of phosphatidylserine, indicating apoptosis induction .
4. Industrial Applications
Beyond its biological activities, ZnDBDTC is widely utilized in the rubber industry as a vulcanization accelerator. Its effectiveness allows for:
- Reduced Zinc Oxide Usage : The incorporation of ZnDBDTC has been shown to reduce the amount of zinc oxide required by up to 40% without compromising the crosslink density or mechanical performance of rubber composites .
- Enhanced Curing Characteristics : The curing time and efficiency are significantly improved when using ZnDBDTC in formulations compared to traditional accelerators like CBS (N-cyclohexylbenzothiazole-2-sulfenamide) .
5.
This compound demonstrates a wide range of biological activities with promising implications for antimicrobial and anticancer therapies. Its role as an industrial accelerator further underscores its versatility. Continued research is essential to fully elucidate its mechanisms of action and optimize its applications across various fields.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Zinc Dibenzyldithiocarbamate (ZBEC), and what reaction conditions optimize yield?
ZBEC is synthesized via the reaction of dibenzylamine with carbon disulfide and zinc oxide. A method involving benzyl chloride and liquid ammonia in ethanol yields dibenzylamine as a precursor, followed by reaction with CS₂ and ZnO . Key parameters include:
- Reaction temperature: 100–110°C under 5 MPa hydrogenation pressure for dibenzylamine synthesis (94% yield) .
- Stoichiometric ratios of CS₂ and ZnO to ensure complete complexation .
- Solvent selection (e.g., carbon tetrachloride for purification) to isolate ZBEC as a white powder .
Q. How is ZBEC characterized structurally and functionally for quality control in research?
- Physicochemical Properties : ZBEC is a white crystalline solid with a melting point of 185°C, molecular formula C₃₀H₂₈N₂S₄Zn, and molecular weight 610.19 . It is insoluble in water and hydrocarbons but soluble in polar aprotic solvents .
- Spectroscopic Techniques : FTIR confirms dithiocarbamate ligand bonding (C–S stretching at ~950–1100 cm⁻¹), while UV-Vis detects metal-ligand charge transfer bands .
- Chromatographic Standards : CAS 14726-36-4 is used for regulatory compliance (e.g., HG/T 4890-2016 for vulcanization accelerators) .
Q. What are the primary applications of ZBEC in polymer science, and how does it compare to other accelerators?
ZBEC is a secondary accelerator in rubber vulcanization, enhancing crosslink density and reducing curing time. It is preferred over thiurams (e.g., TMTD) due to lower toxicity and improved heat resistance in styrene-butadiene elastomers . Key roles:
- Synergy with sulfenamide accelerators (e.g., CBS) to boost cure rate and mechanical properties .
- Partial replacement of ZnO (toxic to aquatic life) in eco-friendly rubber formulations .
Advanced Research Questions
Q. How can researchers optimize the synergistic effects of ZBEC with other accelerators in rubber vulcanization?
- Experimental Design : Combine ZBEC with sulfenamides (e.g., CBS) or guanidines (e.g., DPG) at varying ratios (e.g., 1:2 to 1:4 ZBEC:CBS). Monitor cure parameters (t₉₀, torque difference) via rheometry .
- Mechanistic Insight : ZBEC donates sulfur radicals, accelerating sulfur crosslinking, while CBS delays scorch time. Synergy reduces ZnO content by 30–50% without compromising tensile strength .
- Contradictions : Higher ZBEC concentrations (>2 phr) may reduce crosslink density due to premature sulfur depletion. Validate via swelling tests (Flory-Rehner equation) .
Q. What methodological advancements improve ZBEC’s utility in trace metal analysis?
- Preconcentration : Sodium dibenzyldithiocarbamate (NaDBDTC) coprecipitates Ag, Cu, Co, and Fe from aqueous samples. Optimal conditions: pH 4–6, Ni/Ag as carriers, and membrane filtration .
- Selectivity : ZBEC’s copper complex (λₘₐₓ = 435 nm) minimizes interference from Fe³⁺/Cr³⁺ under acidic extraction. Validation via NIST SRM 1571 (botanical samples) shows ±2% accuracy .
- ISO Standards : ISO 2216-1972 specifies ZBEC-based photometry for copper in borates, with detection limits of 0.05 ppm .
Q. How can ZBEC’s environmental impact be mitigated in industrial applications?
- ZnO Reduction : Replace 50% ZnO with ZBEC in SBR compounds, maintaining crosslink density (via equilibrium swelling) while reducing aquatic toxicity .
- Regulatory Compliance : FDA petition data (FAP 1B4276) show ZBEC’s safety in latex rubber threads for food contact, requiring <0.1 ppm zinc leaching .
- Degradation Studies : Investigate ZBEC’s photolytic breakdown in soil using HPLC-MS to identify non-toxic byproducts (e.g., benzylamine derivatives) .
Properties
CAS No. |
14726-36-4 |
---|---|
Molecular Formula |
C30H28N2S4Zn |
Molecular Weight |
610.2 g/mol |
IUPAC Name |
zinc;N,N-dibenzylcarbamodithioate |
InChI |
InChI=1S/2C15H15NS2.Zn/c2*17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h2*1-10H,11-12H2,(H,17,18);/q;;+2/p-2 |
InChI Key |
AUMBZPPBWALQRO-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Zn+2] |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Zn+2] |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Zn+2] |
Key on ui other cas no. |
14726-36-4 |
Pictograms |
Environmental Hazard |
Synonyms |
zinc dibenzyldithiocarbamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.